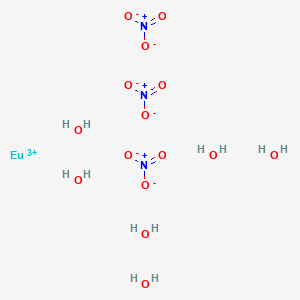

Europium Nitrate Hexahydrate

Overview

Description

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source compatible with nitrates and lower (acidic) pH . It is used in the preparation of pharmaceuticals, agrochemicals, and other chemical products . It is also used as a catalyst and a component of specialized steels . It is used in the synthesis of light-emitting nanomaterials .

Synthesis Analysis

Europium Nitrate Hexahydrate can be synthesized using a continuous morphology-controllable precipitation strategy for europium oxalate hydrates via a microchannel reactor . The effects of flow ratio between raw materials within microchannels on the crystal structure, morphology, and particle size distribution of the precipitated products were studied .

Molecular Structure Analysis

Europium Nitrate Hexahydrate is an inorganic compound with the formula Eu(NO3)3 . Its hexahydrate is the most common form, which is a colorless hygroscopic crystal . The number of electrons in each of Europium’s shells is 2, 8, 18, 25, 8, 2 and its electron configuration is [Xe]4f7 6s2 .

Chemical Reactions Analysis

Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization . It can be prepared by reacting europium with water, or by reacting europium (III) nitrate with hexamethylenetetramine at 95 °C or with ammonium hydroxide .

Physical And Chemical Properties Analysis

Europium Nitrate Hexahydrate is a highly water-soluble crystalline Europium source . Nitrate compounds are generally soluble in water . Nitrate materials are also oxidizing agents . When mixed with hydrocarbons, nitrate compounds can form a flammable mixture . The hexahydrate of Europium Nitrate Hexahydrate shows no phase transitions in the range of -40 to 76 °C when it melts in its own water of crystallization .

Scientific Research Applications

Synthesis of Thin-Film Phosphors

Field

Application

Europium(III) nitrate hexahydrate is used as a precursor to synthesize Y2O3:Eu3+ thin-film phosphors .

Method

The compound is used in a sol-gel method for display applications .

Preparation of Crystalline Nanophosphors

Field

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare crystalline nanophosphors .

Method

The compound is incorporated into the nanophosphor material during its synthesis .

Fabrication of Dye-Sensitized Solar Cells

Field

Application

Europium(III) nitrate hexahydrate is used to fabricate dye-sensitized solar cells .

Method

The compound is used to enhance the light-harvesting efficiency of the solar cells .

Catalyst in Specialized Steels

Field

Application

Europium(III) nitrate hexahydrate is used as a catalyst and a component of specialized steels .

Method

The compound is added during the steel manufacturing process .

Synthesis of Light Emitting Nanomaterials

Field

Application

Europium(III) nitrate hexahydrate is used in the synthesis of light emitting nanomaterials .

Method

The compound is incorporated into the nanomaterial during its synthesis .

Preparation of Pharmaceuticals and Agrochemicals

Field

Pharmaceutical and Agrochemical Industries

Application

Europium(III) nitrate hexahydrate is used in the preparation of pharmaceuticals and agrochemicals .

Method

The compound is used in various chemical reactions to synthesize these products .

Synthesis of Metal Oxide Nanoparticles

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare various metal oxide nanoparticles .

Method

The compound is incorporated into the nanoparticles during their synthesis .

Preparation of Specialized Steels

Application

Europium(III) nitrate hexahydrate is used as a component of specialized steels .

Method

Synthesis of Y2O3:Eu3+ Thin-Film Phosphors

Field

Method

Preparation of ZnO Nanoparticles for Photocatalytic Application

Application

Europium(III) nitrate hexahydrate is used as a dopant to prepare various metal oxide nanoparticles, for example, ZnO nanoparticles for photocatalytic application .

Method

Fabrication of Dye-Sensitized Solar Cells with Enhanced Light-Harvesting Efficiency

Application

Europium(III) nitrate hexahydrate is used to fabricate dye-sensitized solar cells with enhanced light-harvesting efficiency .

Safety And Hazards

Future Directions

Europium Nitrate Hexahydrate is frequently used as a starting material for numerous syntheses of luminescent materials . It is a unique activator that gives both the broad-band and narrow-band emissions depending on its valences (+2, +3, and +4) . The high thermal stability of Europium Nitrate Hexahydrate suggests that it can be utilized in optoelectrical devices and semiconductors .

properties

IUPAC Name |

europium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYYYCWKSSSCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143131 | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium Nitrate Hexahydrate | |

CAS RN |

10031-53-5 | |

| Record name | Europium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(III) nitrate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.